MRV03-069

Description

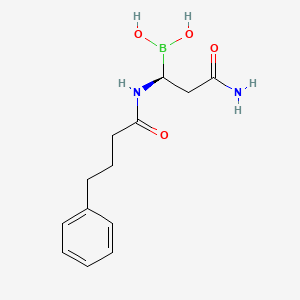

[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid is a chiral boronic acid derivative characterized by its (1S)-configured propyl backbone. Key structural features include:

- A boronic acid group (-B(OH)₂) at the terminal position, enabling reversible covalent interactions with diols or proteolytic enzymes.

- A 4-phenylbutanoylamino substituent, providing hydrophobic and aromatic interactions.

Properties

Molecular Formula |

C13H19BN2O4 |

|---|---|

Molecular Weight |

278.11 g/mol |

IUPAC Name |

[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid |

InChI |

InChI=1S/C13H19BN2O4/c15-12(17)9-11(14(19)20)16-13(18)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11,19-20H,4,7-9H2,(H2,15,17)(H,16,18)/t11-/m1/s1 |

InChI Key |

ZOECZWCWNQKVEB-LLVKDONJSA-N |

Isomeric SMILES |

B([C@@H](CC(=O)N)NC(=O)CCCC1=CC=CC=C1)(O)O |

Canonical SMILES |

B(C(CC(=O)N)NC(=O)CCCC1=CC=CC=C1)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid typically involves the reaction of an appropriate amine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of boronic acids often involves the use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for the efficient synthesis of boronic acid derivatives with high throughput and minimal waste.

Chemical Reactions Analysis

Types of Reactions

[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic esters.

Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions to form new carbon-boron bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under mild conditions, making them suitable for a wide range of substrates.

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, and substituted boronic acids. These products are valuable intermediates in organic synthesis and medicinal chemistry.

Scientific Research Applications

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasomes, which are essential for protein degradation in cancer cells. [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid has been studied for its ability to induce apoptosis in various cancer cell lines. For example, studies have shown that it can inhibit the growth of breast cancer cells by disrupting cellular signaling pathways involved in cell proliferation and survival .

Diabetes Management

Boronic acids, including this compound, have been explored for their role as glucose sensors and insulin-mimicking agents. They can form reversible covalent bonds with diols, such as glucose, which may lead to the development of innovative therapeutic strategies for diabetes management. The ability of [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid to modulate insulin activity is currently under investigation .

Inhibition of Enzymatic Activity

This compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it can inhibit serine proteases and other enzymes that play a role in inflammation and other pathological conditions. The mechanism involves the formation of a reversible covalent bond with the active site of the enzyme, thereby blocking its function .

Case Studies

Mechanism of Action

The mechanism of action of [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid involves its ability to form stable complexes with diols and other nucleophiles. This property allows it to inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s boronic acid moiety is particularly effective at forming reversible covalent bonds with serine and threonine residues in enzyme active sites .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural and Functional Analysis

The compound is compared to structurally related boronic acids with documented biological or chemical relevance:

Key Observations:

Stereochemistry : The (1S)-configuration distinguishes the target compound from bortezomib (1R), which impacts proteasome binding specificity .

The 3-amino-3-oxo moiety may improve solubility relative to analogs like BE8, which contain bulky bicyclic structures .

Binding Interactions: Boronic acids generally form reversible complexes with diols or catalytic threonine residues in proteasomes. However, the target compound’s binding affinity remains uncharacterized, unlike bortezomib, which shows nanomolar inhibition (Kᵢ ~ 0.6 nM) .

Physicochemical Properties

- Solubility: Boronic acids exhibit variable solubility depending on substituents. The target compound’s polar 3-amino-3-oxo group may enhance aqueous solubility compared to hydrophobic analogs like bortezomib .

- Stability: Boronic acids are pH-sensitive, forming trigonal (neutral pH) or tetrahedral (basic pH) complexes. The 4-phenylbutanoylamino group may stabilize the compound in plasma, similar to bortezomib’s pharmacokinetic profile .

Biological Activity

[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid is a boronic acid derivative that has shown potential in various biological applications, particularly in the field of medicinal chemistry. This compound exhibits unique properties that make it a candidate for enzyme inhibition and therapeutic interventions.

Chemical Structure

The compound can be described by the following chemical structure:

Boronic acids, including this compound, are known to interact with serine proteases and other enzymes. They form covalent bonds with the active site residues, leading to enzyme inhibition. This mechanism is particularly significant in targeting diseases where proteolytic enzymes play a crucial role.

Enzyme Inhibition

Research indicates that boronic acids can act as reversible inhibitors of various enzymes. For instance, studies have shown that peptide boronic acids can form stable complexes with serine residues in the active sites of proteases, effectively inhibiting their activity. This inhibition is critical in cancer therapies where protease activity contributes to tumor progression and metastasis .

Cytotoxicity

The cytotoxic effects of boronic acid derivatives have been documented in several studies. For example, boronated compounds have been shown to enhance cell death in cancer cell lines by increasing their uptake through interactions with surface glycans, similar to lectin-based delivery systems . This property suggests potential applications in targeted cancer therapies.

Study 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A study investigated the inhibitory effects of boronic acid derivatives on DPP-IV, an enzyme implicated in diabetes and cancer. The compound demonstrated an IC50 value of less than 4 nM, indicating potent inhibitory activity . This finding highlights its potential use as an antidiabetic agent.

Study 2: Targeting Serine Proteases

Another study focused on the inhibition of serine proteases using various boronic acid derivatives, including [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid. The results showed that these compounds could inhibit proteolytic cleavage processes critical for cancer cell survival .

Data Tables

| Compound Name | Target Enzyme | IC50 Value | Biological Activity |

|---|---|---|---|

| [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid | DPP-IV | < 4 nM | Antidiabetic |

| WLS6a | hClpXP | 29 µM | Protease Inhibition |

| MG262 | hClpXP | ~40 µM | Protease Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.